Styryl sulfone

Description

Properties

CAS No. |

4973-50-6 |

|---|---|

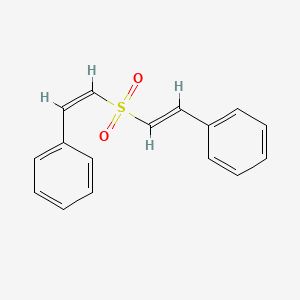

Molecular Formula |

C16H14O2S |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

[(Z)-2-[(E)-2-phenylethenyl]sulfonylethenyl]benzene |

InChI |

InChI=1S/C16H14O2S/c17-19(18,13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |

InChI Key |

XJNHONCWGODPIZ-HEEUSZRZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)/C=C\C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Styryl sulfone can be synthesized through various methods. One common approach involves the reaction of a styrene derivative with a sulfonyl chloride in the presence of a base. For example, the reaction of styrene with p-toluenesulfonyl chloride in the presence of a base such as triethylamine can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a styryl boronic acid reacts with a sulfonyl halide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of palladium catalysts in cross-coupling reactions is particularly favored due to its high yield and selectivity . Additionally, continuous flow reactors are employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Styryl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Amines, thiols, and other nucleophiles are used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted sulfones depending on the nucleophile used.

Scientific Research Applications

Styryl sulfone is a chemical compound with applications in scientific research, particularly in the development of anticancer and neuroprotective agents . Research findings indicate that styryl sulfones can selectively inhibit tumor cell proliferation and induce apoptosis (programmed cell death) while sparing normal cells . Additionally, styryl sulfones have shown promise in inhibiting neuroinflammatory responses and oxidative stress damage, relevant to diseases like Parkinson's disease .

Scientific Research Applications

Anticancer Agents

this compound compounds have demonstrated the ability to selectively inhibit the proliferation of tumor cells and induce apoptosis, suggesting their potential as anticancer agents . The mechanisms by which styryl sulfones affect tumor cells include:

- Inhibition of cell proliferation Styryl sulfones inhibit the growth and proliferation of tumor cells in a dose-dependent manner .

- Regulation of MAPK pathways These compounds affect the mitogen-activated protein kinase (MAPK) signal transduction pathway, impacting tumor cell growth and viability. This cell growth inhibition is associated with the regulation of ERK and JNK types of MAPK .

- Cell cycle arrest and apoptosis Tumor cells treated with styryl sulfones accumulate in the G2/M phase of the cell cycle and undergo apoptosis as they exit this phase. Normal cells do not exhibit this effect .

- Selective toxicity Styryl sulfones selectively kill various tumor cell types without harming normal cells . The effect has been observed in both estrogen receptor (ER) positive and ER-negative cells, as well as androgen-dependent and androgen-independent prostate tumor cells .

Neuroprotective Agents

Styryl sulfones have also been investigated for their neuroprotective properties, particularly in the context of Parkinson's disease (PD) . The neuroprotective mechanisms include:

- Inhibition of neuroinflammation this compound compounds can inhibit neuroinflammatory responses by affecting the p38 MAPK pathway and inhibiting NF-κB-mediated neuroinflammation .

- Reduction of oxidative stress These compounds can promote Nrf2 nuclear transfer and upregulate the expression of antioxidant phase II detoxification enzymes like HO-1 and GCLC, reducing oxidative damage .

Radioprotectors

Styryl sulfones can serve as promising radioprotectors for further studies and development .

Synthesis of Styryl Sulfones

Several methods exist for synthesizing styryl sulfones, each involving different chemical reactions and conditions . Some key methods include:

- Knoevenagel Condensation (E)-styryl and benzyl sulfones can be prepared via Knoevenagel condensation of aromatic aldehydes with active methylene molecules .

- Oxidation of Styryl Sulfides (Z)-styryl aryl and (Z)-styryl benzyl sulfides can be oxidized using 30% hydrogen peroxide to produce the corresponding sulfones .

- Condensation with Sulfonyl Diacetic Acid (E),(E)-bis(styryl) sulfones may be prepared by the condensation of sulfonyl diacetic acid with aromatic aldehydes using benzylamine as a catalyst .

- Synthesis of (Z)-styrylsulfonylacetic acid A mixture of styrylthioacetic acid in glacial acetic acid and 30% hydrogen peroxide is heated under reflux for 60 minutes and then poured onto crushed ice after cooling .

Case Studies and Examples

- FRI-20 In experiments with NIH3T3, MCF-7, BT-20, and LnCaP cells, FRI-20 (E-4-fluorostyryl 4-chlorobenzyl sulfone) was used to establish the dose dependency of styryl sulfones. Concentrations ranging from 250 nM to 5 μM were tested, and the percentage of living cells was determined by Trypan blue exclusion .

- Compound 4d Demonstrated prominent inhibitory activity against NO production in a dose-dependent manner .

- Radioprotective Agents Derivatives derived from Recilisib Sodium were synthesized and evaluated for their radioprotective effects. One of them exhibited much more potent radioprotective properties than Recilisib Sodium both in vitro and in vivo .

Mechanism of Action

The mechanism of action of styryl sulfone compounds varies depending on their specific application. For example, rigosertib, a benzyl this compound, acts as a RAS-mimetic by binding to the RAS-binding domains of RAF and PI3K family proteins, disrupting their interaction with RAS and inhibiting the RAS-RAF-MEK pathway . This mechanism is crucial for its anticancer activity, as it impairs the signaling pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Styryl Sulfone vs. Chalcones

Chalcones share a similar α,β-unsaturated carbonyl scaffold with styryl sulfones but lack the sulfonyl group. Both classes activate Nrf2 to induce antioxidant enzymes like HO-1 and GCLC. However, styryl sulfones demonstrate superior potency:

- At 10 µM, this compound 4d achieves 93.4% neuronal viability in MPP+-induced toxicity models, compared to ~82.5% for the chalcone derivative CAPE .

- Styryl sulfones also exhibit stronger NO inhibition (up to 90% at 10 µM) in LPS-activated microglia, attributed to the electron-withdrawing sulfone group enhancing electrophilic reactivity .

This compound vs. Sulindac Sulfone

Sulindac sulfone, an anti-cancer NSAID metabolite, shares the sulfone moiety but targets VDAC proteins to inhibit mTOR signaling . While both compounds rely on sulfone-mediated interactions, styryl sulfones uniquely target neuroinflammatory pathways (e.g., p38 MAPK/NF-κB) and lack reported VDAC-binding activity .

Mechanistic Differences

Efficacy Data

Neuroprotective Activity

| Compound | Concentration (µM) | Neuronal Viability (% of Control) | Reference |

|---|---|---|---|

| This compound 4d | 10 | 93.4% | |

| CAPE | 10 | 82.5% | |

| MPP+ (toxin) | 10 | 40–60% (baseline toxicity) |

Anti-inflammatory Activity

| Compound | Concentration (µM) | NO Inhibition (%) | Reference |

|---|---|---|---|

| This compound 4d | 10 | 90% | |

| CAPE | 10 | ~70% (estimated) |

Pharmacological Advantages of Styryl Sulfones

Multi-Target Action : Unlike sulindac sulfone (focused on mTOR/VDAC) or chalcones (Nrf2-centric), styryl sulfones simultaneously modulate oxidative stress (via Nrf2/HO-1) and neuroinflammation (via p38 MAPK/NF-κB) .

Enhanced Bioactivity : The sulfone group increases electrophilicity, improving binding to redox-sensitive targets like Keap1 (Nrf2 regulator) .

Dose-Dependent Efficacy : this compound 4d shows linear neuroprotection across 2–10 µM, outperforming CAPE by 1.2-fold at 5 µM .

Q & A

Q. How are styryl sulfones synthesized and purified for experimental use in kinetic studies?

Styryl sulfones are synthesized via methods such as the Balasubramanian protocol for methyl styryl sulfone or Otto's method for allyl derivatives . Purification involves solvent treatment (e.g., CCl₄ distilled over P₂O₅) and rigorous drying. Bromine solutions are standardized using sodium thiosulfate titration to ensure stoichiometric accuracy. Reaction rates are measured via bimolecular kinetics, with deviations kept below 2% through duplicate trials .

Q. What experimental evidence supports conjugation between sulfonyl groups and double bonds in α,β-unsaturated styryl sulfones?

Bromine addition kinetics (30°C in CCl₄) reveal conjugation effects: Methyl this compound (CH₃SO₂CH=CH₂) exhibits faster bromination than aryl-substituted analogs due to reduced steric hindrance. Rate constants (k) are calculated using , where and represent initial and residual bromine concentrations . Comparative k values for phenyl vs. methyl derivatives highlight electronic and steric influences .

Advanced Research Questions

Q. How do steric effects influence reaction kinetics in substituted styryl sulfones?

Steric hindrance from bulky groups (e.g., phenyl) slows bromine addition. For example, methyl this compound reacts 3× faster than phenyl this compound due to phenyl shielding the double bond, disrupting electrophilic attack. Scale models and kinetic data (Table I in ) validate this. Researchers should use molecular modeling and kinetic isotope effects to quantify steric contributions.

Q. What methodologies assess the neuroprotective efficacy of styryl sulfones in Parkinson’s disease (PD) models?

In vitro: MPP⁺-induced neurotoxicity in dopaminergic neurons (40–60% cell death) is countered by styryl sulfones (2–10 µM), with compound 4d showing 27% higher viability than controls. In vivo: MPTP-treated mice exhibit preserved tyrosine hydroxylase (TH) expression in the substantia nigra after 4d administration. LPS-induced NO production in BV-2 microglia is inhibited by 50–90% at 10 µM .

Q. How can researchers resolve discrepancies in reported biological activities of styryl sulfones?

Discrepancies arise from variations in cell models (e.g., primary neurons vs. immortalized lines), compound purity, or dosing protocols. Systematic meta-analyses should control for:

Q. What analytical strategies ensure representative subsampling of styryl sulfones in heterogeneous mixtures?

Follow ASTM guidelines:

- Increment selection : Collect ≥10 increments from different mixture regions.

- Materialization : Use rotary sample dividers to minimize segregation.

- Error control : Calculate subsampling error () via , where is variance and is increments. Report pre-treatment steps (e.g., drying) to justify homogeneity .

Methodological and Experimental Design

Q. How to design studies evaluating both anti-inflammatory and antioxidant properties of styryl sulfones?

- Dual models : Combine LPS-stimulated NO (inflammatory) and MPP⁺-induced ROS (oxidative) assays .

- Dose optimization : Use EC₅₀ values from dose-response curves (e.g., 4d at 5 µM for ROS vs. 10 µM for NO).

- Pathway analysis : Validate p38 MAPK inhibition via western blotting or phospho-antibody arrays .

Q. What statistical frameworks are optimal for analyzing contradictory kinetic data in this compound reactions?

Apply multivariate regression to account for variables like solvent polarity, temperature, and substituent effects. For example, use Arrhenius plots ( vs. ) to disentangle electronic vs. steric factors. Reconcile outliers using Grubbs’ test or Q-test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.